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Compound of Interest

(R)-Methyl 3-hydroxy-2-
Compound Name:
methylpropanoate

Cat. No.: B027092

An In-depth Technical Guide to (R)-Methyl 3-
hydroxy-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 3-hydroxy-2-methylpropanoate, commonly known as the Roche ester, is a
valuable chiral building block in the synthesis of complex, biologically active molecules. Its
specific stereochemistry and bifunctional nature make it an important starting material in the
pharmaceutical industry for the enantioselective synthesis of various drug candidates. This
technical guide provides a comprehensive overview of its chemical structure, stereochemistry,
physicochemical properties, synthesis, and applications in drug development.

Chemical Structure and Stereochemistry

(R)-Methyl 3-hydroxy-2-methylpropanoate is a chiral ester with the chemical formula
CsH1003 and a molecular weight of 118.13 g/mol . The molecule possesses a single
stereocenter at the C2 position, with the (R) configuration dictating the specific three-
dimensional arrangement of the substituents around this carbon atom. This defined
stereochemistry is crucial for its application in asymmetric synthesis, ensuring the desired
enantiomeric purity of the final product.
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The structure features a primary hydroxyl group (-OH) and a methyl ester (-COOCHS3)
functionality, which provide versatile handles for further chemical transformations.

Chemical Structure of (R)-Methyl 3-hydroxy-2-methylpropanoate
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Caption: 2D representation of (R)-Methyl 3-hydroxy-2-methylpropanoate.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of (R)-Methyl 3-hydroxy-2-
methylpropanoate is presented below.
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Property Value Reference
CAS Number 72657-23-9
(-)-Methyl D-33-

hydroxyisobutyrate, (R)-(-)-3-

Synonyms o
Hydroxy-2-methylpropionic
acid methyl ester, Roche ester

Appearance Colorless liquid

Molecular Formula CsH1003

Molecular Weight 118.13 g/mol

Density 1.066 g/mL at 25 °C

Boiling Point 76-77 °C at 12 mmHg

Refractive Index n20/D 1.425

Optical Rotation [0]t°/D -26° (c=4 in methanol)

o (ppm): 3.74 (s, 3H), 3.71-
1H NMR (CDCIs) 3.67 (m, 2H), 3.39 (br s, 1H), [1]
2.68 (m, 1H), 1.21 (d, 3H)

Data available in spectral
13C NMR [2]
databases

Characteristic absorptions for
IR (Infrared) _ , [2103]
O-H and C=0 stretching

Consistent with the molecular
Mass Spec (MS) weight and expected [3]

fragmentation patterns

Synthesis

The most common and efficient method for the synthesis of (R)-Methyl 3-hydroxy-2-
methylpropanoate is the asymmetric hydrogenation of methyl 2-(hydroxymethyl)acrylate. This
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reaction utilizes a chiral catalyst, typically a rhodium or ruthenium complex with a chiral
phosphine ligand such as BINAP, to achieve high enantioselectivity.

General Experimental Protocol: Asymmetric
Hydrogenation

The following is a representative protocol for the synthesis of the (S)-enantiomer, which can be
adapted to produce the (R)-enantiomer by selecting the appropriate enantiomer of the chiral
ligand (e.g., (R)-BINAP instead of (S)-BINAP).

Materials:

Methyl 2-(hydroxymethyl)acrylate

Chiral Rhodium or Ruthenium catalyst (e.g., [Rh(COD)((R)-BINAP)]|BFa4)

Hydrogen gas

Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

Inert atmosphere (Nitrogen or Argon)

Procedure:

In a glovebox or under an inert atmosphere, the chiral catalyst (e.g., 0.01 mol%) is dissolved
in the anhydrous, degassed solvent in a high-pressure autoclave.

o Methyl 2-(hydroxymethyl)acrylate (1.0 eq) is added to the solution.

e The autoclave is sealed, removed from the glovebox, and purged several times with
hydrogen gas.

e The reaction vessel is pressurized with hydrogen gas to the desired pressure (e.g., 10-50
atm).

e The reaction mixture is stirred at a specific temperature (e.g., room temperature to 50 °C) for
a predetermined time (e.g., 12-24 hours), or until the reaction is complete as monitored by
techniques like TLC or GC.
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» Upon completion, the autoclave is carefully depressurized, and the solvent is removed under

reduced pressure.

e The crude product is purified by flash column chromatography on silica gel to afford the pure
(R)-Methyl 3-hydroxy-2-methylpropanoate.

e The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.
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Synthesis Workflow for (R)-Methyl 3-hydroxy-2-methylpropanoate
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Caption: Representative workflow for the asymmetric hydrogenation synthesis.
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Applications in Drug Development

(R)-Methyl 3-hydroxy-2-methylpropanoate is a key chiral intermediate in the total synthesis
of several complex natural products with significant biological activity. Its utility stems from the
ability to introduce a specific stereocenter early in a synthetic sequence, which is then
elaborated to construct the target molecule.

Notable examples of pharmaceuticals and natural products synthesized using the Roche ester
include:

» (-)-Discodermolide: A potent antimitotic agent that stabilizes microtubules.

e (-)-Stemoamide and (-)-Stemospironine: Alkaloids with interesting structural features and
potential biological activities.[4][5]

The general role of (R)-Methyl 3-hydroxy-2-methylpropanoate in these syntheses involves
its conversion into more complex chiral building blocks through modification of its hydroxyl and
ester functionalities.

Signaling Pathways

Currently, there is no direct evidence to suggest that (R)-Methyl 3-hydroxy-2-
methylpropanoate itself is an active signaling molecule or directly participates in biological
signaling pathways. Its significance in the context of drug development is primarily as a
synthetic intermediate used to construct larger, biologically active molecules. The final products
synthesized from this chiral building block may then interact with specific cellular targets and
signaling pathways.

Conclusion

(R)-Methyl 3-hydroxy-2-methylpropanoate is a fundamentally important chiral building block
for the stereoselective synthesis of complex organic molecules. Its well-defined
stereochemistry and versatile functional groups make it an invaluable tool for researchers and
professionals in the field of drug discovery and development. The reliable synthetic methods for
its preparation, particularly through asymmetric hydrogenation, ensure its availability for the
construction of enantiomerically pure pharmaceuticals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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